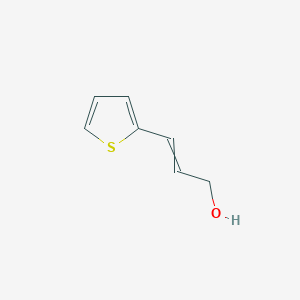
3-Thiophen-2-ylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophen-2-ylprop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propene chain with a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and presence in various biologically active molecules. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylprop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate allylic alcohol under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yields and purity. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings, which can then be functionalized to obtain the desired compound . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of a sulfur source, such as phosphorus pentasulfide.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophen-2-ylprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: 3-(Thiophene-2-yl)-2-propenal.
Reduction: 3-(Thiophene-2-yl)-propan-1-ol.
Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Thiophen-2-ylprop-2-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Thiophen-2-ylprop-2-en-1-ol depends on its specific application. In biological systems, thiophene derivatives are known to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.
2-(Thiophen-2-yl)ethanol: A similar compound with a shorter carbon chain.
3-(Thiophene-2-yl)propanoic acid: A carboxylic acid derivative with a similar structure.
Uniqueness
3-Thiophen-2-ylprop-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the propene chain, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs . This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8OS |
|---|---|
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
3-thiophen-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2 |
Clave InChI |
ZXMZAFMNGMMUFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















